molecular formula C19H20N4O4S B2425274 6-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-2-carboxamide CAS No. 2034401-96-0

6-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-2-carboxamide

Cat. No.: B2425274
CAS No.: 2034401-96-0
M. Wt: 400.45
InChI Key: RRNAXHDQHXIXCK-UHFFFAOYSA-N
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Description

6-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole core, a methoxy group, and a benzo[c][1,2,5]thiadiazole moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods that construct the indole ring system.

    Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the Benzo[c][1,2,5]thiadiazole Moiety: This step involves the formation of the benzo[c][1,2,5]thiadiazole ring, which can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the synthesized fragments under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may have potential as a probe or ligand in biochemical assays, helping to study biological processes at the molecular level.

    Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects in various diseases.

    Industry: It may find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 6-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are likely mediated through binding to proteins or enzymes, altering their activity and leading to downstream biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-methoxy-2-pyridinecarboxaldehyde
  • 6-methoxy-3,4-dihydro-2(1H)-naphthalenone
  • 6-methoxy-2-methylbenzothiazole

Uniqueness

Compared to these similar compounds, 6-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-2-carboxamide stands out due to its unique combination of an indole core and a benzo[c][1,2,5]thiadiazole moiety. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-methoxy-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c1-22-17-5-3-4-6-18(17)23(28(22,25)26)10-9-20-19(24)16-11-13-7-8-14(27-2)12-15(13)21-16/h3-8,11-12,21H,9-10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNAXHDQHXIXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC4=C(N3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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